molecular formula C25H27N3O4 B10994877 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B10994877
M. Wt: 433.5 g/mol
InChI Key: SDXUFIAMYFUSNU-UHFFFAOYSA-N
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Description

2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The presence of methoxy groups and an indole moiety further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline with an appropriate acylating agent to form the benzazepine core. This intermediate is then coupled with an indole derivative through a series of reactions, including amide bond formation and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzazepine core can be reduced to form alcohol derivatives.

    Substitution: The indole moiety can participate in electrophilic aromatic substitution reactions[][3].

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohol derivatives, and substituted indole compounds, which can be further utilized in various chemical and biological studies .

Scientific Research Applications

2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the benzazepine and indole moieties allows for interactions with multiple targets, making it a versatile compound for drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]acetamide lies in its combination of the benzazepine and indole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and a potential lead for drug development.

Properties

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[2-(1-methylindol-3-yl)ethyl]acetamide

InChI

InChI=1S/C25H27N3O4/c1-27-15-18(20-6-4-5-7-21(20)27)8-10-26-24(29)16-28-11-9-17-12-22(31-2)23(32-3)13-19(17)14-25(28)30/h4-7,9,11-13,15H,8,10,14,16H2,1-3H3,(H,26,29)

InChI Key

SDXUFIAMYFUSNU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCNC(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC

Origin of Product

United States

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